cefepime dihydrochloride, also known by the brand name Maxipime, is a fourth-generation cephalosporin antibiotic. [, ] While widely used clinically, it also serves as a valuable tool in scientific research. Its broad spectrum of activity against both gram-positive and gram-negative bacteria makes it particularly useful in studies investigating bacterial resistance mechanisms and novel antibiotic targets. []
Synthesis Analysis
Several synthetic methods for cefepime dihydrochloride have been developed. One approach involves a multi-step process starting with 7-aminocephalosporanic acid (7-ACA). [, ]
This method aims for high yield, low impurity levels, and cost-effectiveness for industrial production. []
Alternative strategies for cefepime dihydrochloride synthesis, as well as the optimization of reaction parameters such as time, temperature, and reagent dosage, are active areas of research, aiming to improve yield and simplify the synthetic process. [, ]
Molecular Structure Analysis
The chemical reactivity of cefepime dihydrochloride primarily stems from its β-lactam ring. This highly reactive moiety allows cefepime to form covalent bonds with bacterial transpeptidases, enzymes crucial for bacterial cell wall synthesis. []
Identifying and characterizing these degradation products using techniques like High-Performance Liquid Chromatography (HPLC) and LC/MS are important for ensuring drug quality and understanding its stability profile. []
Mechanism of Action
Cefepime’s high affinity for PBPs, particularly those found in gram-negative bacteria, contributes to its broad-spectrum activity. []
Applications
Bacterial Resistance Studies: Investigating mechanisms of bacterial resistance to cefepime and other cephalosporins helps to develop strategies to combat antibiotic resistance. []
Drug Interaction Studies: Studying its interactions with other drugs, such as trypsin, can provide insights into potential drug combinations or highlight potential adverse effects. []
Drug Stability Studies: Understanding its degradation pathways under different conditions, including in combination with other intravenous solutions like total parenteral nutrition (TPN), is essential for developing stable formulations. [, ]
Analytical Method Development: Developing and validating new methods for accurately quantifying cefepime in various matrices, such as biological fluids, is crucial for pharmacokinetic studies and forensic analysis. [, ]
Animal Model Studies: Pharmacokinetic and toxicity studies in animal models, like rats and horses, are essential for evaluating the safety and efficacy of cefepime dihydrochloride. [, ]
Related Compounds
7-Aminocephalosporanic acid (7-ACA)
Compound Description: 7-Aminocephalosporanic acid (7-ACA) is a core chemical structure for many cephalosporin antibiotics. It serves as a crucial starting material for synthesizing various cephalosporins, including Cefepime Dihydrochloride. [, ]
Relevance: 7-ACA is a direct precursor to Cefepime Dihydrochloride in the synthetic process. It provides the fundamental beta-lactam ring structure and the 7-amino group, both essential for the antibacterial activity of cephalosporins. [, ]
Compound Description: (6R,7R)-7-amino-3-((1-methyl-1-pyrrolidine) methyl) cephalosporin-3-alkene-4-carboxylic acid hydrochloride, often shortened to 7-MPCA, is a key intermediate in Cefepime Dihydrochloride synthesis. It is derived from 7-ACA through several chemical modifications. [, ]
Relevance: 7-MPCA is a crucial intermediate in the synthesis of Cefepime Dihydrochloride. It introduces the specific side chain at the 3-position of the cephem nucleus, which is crucial for the broad-spectrum activity of Cefepime Dihydrochloride. [, ]
Compound Description: (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride, commonly referred to as MAEM, is a reagent used in the final stages of Cefepime Dihydrochloride synthesis. [, ]
Relevance: MAEM provides the acyl group that gets attached to the 7-amino group of 7-MPCA, forming the final structure of Cefepime Dihydrochloride. This acylation step is critical for the drug's potency and stability. [, ]
Cefepime Dihydrochloride Monohydrate
Compound Description: Cefepime Dihydrochloride Monohydrate is a hydrated form of Cefepime Dihydrochloride, containing one molecule of water per molecule of the drug. [, ]
Relevance: This is simply a different salt form of the target compound, Cefepime Dihydrochloride. Both forms are used interchangeably in clinical settings, and the presence of water in the monohydrate form does not significantly alter the drug's pharmacological properties. [, ]
E Isomer of Cefepime Dihydrochloride
Compound Description: The E isomer of Cefepime Dihydrochloride is a stereoisomer that may arise as an impurity during the synthesis of Cefepime Dihydrochloride. [, , ]
Relevance: The presence of the E isomer can impact the purity and potentially the efficacy of Cefepime Dihydrochloride. Therefore, monitoring and controlling its levels during drug manufacturing are essential. [, , ]
Compound Description: This compound is a degradation product of Cefepime Dihydrochloride Monohydrate identified in stress stability studies. It forms under specific conditions and has been isolated and characterized. []
Relevance: The formation of Impurity-I highlights the potential instability pathways of Cefepime Dihydrochloride and emphasizes the importance of proper storage and handling to maintain the drug's quality and efficacy. []
Compound Description: Similar to Impurity-I, this compound is another degradation product of Cefepime Dihydrochloride Monohydrate observed during stress stability tests. Its formation and structure have been meticulously studied. []
Relevance: The identification of Impurity-II provides valuable insight into the degradation pathways of Cefepime Dihydrochloride and further underscores the importance of controlled storage and handling conditions for the drug substance. []
N-Methylpyrrolidine
Compound Description: N-Methylpyrrolidine is a reagent used during the synthesis of 7-MPCA, the key intermediate for Cefepime Dihydrochloride. [, , ]
Relevance: While N-Methylpyrrolidine is not a structural component of Cefepime Dihydrochloride, it is crucial in building the side chain of 7-MPCA. Traces of this compound might remain as an impurity in the final drug substance. [, , ]
Ceftiofur
Compound Description: Ceftiofur is another cephalosporin antibiotic, belonging to the third generation. It is often used in veterinary medicine. []
Relevance: Ceftiofur's structural similarity and pharmacological activity make it a relevant comparison point to Cefepime Dihydrochloride. The research paper aimed to compare the pharmacokinetic properties of these two drugs when administered to horses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CBL0137 is a member of the class of carbazoles that is 9H-carbazole which is substituted by acetyl groups at positions 3 and 6, and by a 2-isopropylethyl group on the nitrogen atom (position 9). It is a modulator of histone chaperone FACT (FAcilitates Chromatin Transcription) - interaction of CBL0137 with the FACT complex results in simultaneous NF-kappa beta suppression, Heat Shock Transcription Factor 1 (HSF1) suppression and p53 activation - and shows antitumour effects in animal models of various cancers. It has a role as a NF-kappaB inhibitor, a p53 activator, an antineoplastic agent and an apoptosis inducer. It is a member of carbazoles, a secondary amino compound, a tertiary amino compound, an aromatic ketone and a methyl ketone.
Curaxins are small molecules that simultaneously activate p53 and inhibit NF-κB without causing detectable genotoxicity. CBL0137 is a water soluble and metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 value of 0.47 µM. It functionally inactivates the facilitates chromatin transcription complex, driving the effects on p53 and NF-κB and promoting cancer cell death. CBL0137 has broad anticancer activity in mice when administered orally, eradicates drug-resistant cancer stem cells, and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer. CBL0137 (CBL-0137) activates p53 and inhibits NF-kB with EC50s of 0.37 μM and 0.47 μM in the cell-based p53 and NF-kB reporter assays, respectively. It also inhibits histone chaperone FACT (facilitates chromatin transcription complex).
CBP-93872 is a G2 checkpoint inhibitor. CBP-93872 specifically abrogates the DNA double-stranded break (DSB)-induced G2 checkpoint through inhibiting maintenance. CBP-93872 is an inhibitor of maintenance of the DSB-specific G2 checkpoint and thus might be a strong candidate as the basis for a drug that specifically sensitizes p53-mutated cancer cells to DSB-inducing DNA damage therapy.
Serine/Threonine Kinase Inhibitor CBP501 is a peptide with G2 checkpoint-abrogating activity. G2 checkpoint inhibitor CBP501 inhibits multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1, that phosphorylate serine 216 of the dual-specific phosphatase Cdc25C (cell division checkpoint 25 C); disruption of Cdc25C activity results in the inhibition of Cdc25C dephosphorylation of the mitotic cyclin-dependent kinase complex Cdc2/cyclin B, preventing entry into the mitotic phase of the cell cycle.
CBR-5884 is an inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. CBR-5884 inhibited de novo serine synthesis in cancer cells and was selectively toxic to cancer cell lines with high serine biosynthetic activity. Biochemical characterization of the inhibitor revealed that it was a noncompetitive inhibitor that showed a time-dependent onset of inhibition and disrupted the oligomerization state of PHGDH.